

Enthalpy of vaporization of 3-Methyl-2-butanol

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Compound of Interest

Compound Name: 3-Methyl-2-butanol

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An In-depth Technical Guide on the Enthalpy of Vaporization of **3-Methyl-2-butanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of vaporization for **3-Methyl-2-butanol** (sec-isoamyl alcohol), a key thermodynamic parameter essential for various applications in research and drug development, including solvent selection, purification process design, and formulation development. This document presents critically evaluated data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The following tables summarize the experimentally determined values for **3-Methyl-2-butanol** at various temperatures.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

Enthalpy of Vaporization (kJ/mol)	Temperature (K)	Method	Reference
49.0	295	A	Stephenson, R. M., & Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Elsevier.
46.4	308	A	Stephenson, R. M., & Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Elsevier.
52.7	313	N/A	Wilhoit, R. C., & Zwolinski, B. J. (1973). Physical and thermodynamic properties of aliphatic alcohols. Journal of Physical and Chemical Reference Data, 2(Suppl. 1), 1-420.

Method Key: A - Calculated from vapor pressure data.[\[1\]](#)[\[2\]](#)

Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The standard enthalpy of vaporization is the enthalpy of vaporization at standard conditions (typically 298.15 K and 1 bar).

Standard Enthalpy of Vaporization (kJ/mol)	Method	Reference
53.03	N/A	Majer, V., & Svoboda, V. (1985). Enthalpies of Vaporization of Organic Compounds: A Critical Review and Data Compilation. Blackwell Scientific Publications.
51.6 ± 0.3	GS	Kulikov, D. V., Verevkin, S. P., & Heintz, A. (2001). The enthalpy of vaporization of 1-alkanols revisited. New measurements for propan-1-ol, butan-1-ol, pentan-1-ol, and 3-methylbutan-1-ol. The Journal of Chemical Thermodynamics, 33(9), 1039-1051.
53.5 ± 0.4	V	Connett, J. E. (1970). Chemical equilibria. Part III. Dehydrogenation of pentan-1-ol, pentan-2-ol, and 3-methylbutan-2-ol. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1284-1286.
51.7	C	McCurdy, K. G., & Laidler, K. J. (1963). Heats of vaporization of a series of aliphatic alcohols. Canadian Journal of Chemistry, 41(8), 1867-1871.

Method Key: GS - Gas-Saturation Method; V - From Vapor Pressure Measurements; C - Calorimetry.[\[1\]](#)

Experimental Protocols

The determination of the enthalpy of vaporization can be achieved through several experimental techniques. The most common and accurate methods fall into two categories: calorimetric methods and vapor pressure-based methods.

Calorimetric Determination using Differential Scanning Calorimetry (DSC)

This method directly measures the heat absorbed by the sample during its phase transition from liquid to gas.

- Principle: A sample of the liquid is heated at a controlled rate in a DSC instrument. When the sample reaches its boiling point, it absorbs a significant amount of heat (latent heat of vaporization) without a change in temperature. The DSC measures this heat flow, and the area under the resulting peak on the thermogram is integrated to determine the enthalpy of vaporization.
- Apparatus:
 - Differential Scanning Calorimeter (DSC)
 - Pierced or volatile sample pans (e.g., aluminum)
 - Microbalance for accurate weighing
 - Inert purge gas (e.g., nitrogen)
- Procedure:
 - A small amount of **3-Methyl-2-butanol** (typically 5-10 mg) is accurately weighed into a volatile sample pan.
 - The pan is hermetically sealed and then pierced to allow for the escape of vapor during heating.
 - The sample is placed in the DSC cell alongside an empty reference pan.

- The DSC cell is purged with an inert gas at a constant flow rate.
- A temperature program is initiated, typically involving an initial isothermal period for stabilization, followed by a linear heating ramp (e.g., 5-10 °C/min) through the boiling point of the alcohol.
- The heat flow to the sample is recorded as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to the vaporization of the sample.
 - The onset temperature of this peak is taken as the boiling point.
 - The area of the peak is integrated using the instrument's software.
 - The enthalpy of vaporization ($\Delta_{\text{vap}}H$) in J/g is calculated by dividing the integrated peak area (in mJ) by the initial sample mass (in mg).
 - The molar enthalpy of vaporization (in kJ/mol) is then calculated by multiplying the value in J/g by the molar mass of **3-Methyl-2-butanol** (88.15 g/mol) and converting the units.

Determination from Vapor Pressure Measurements

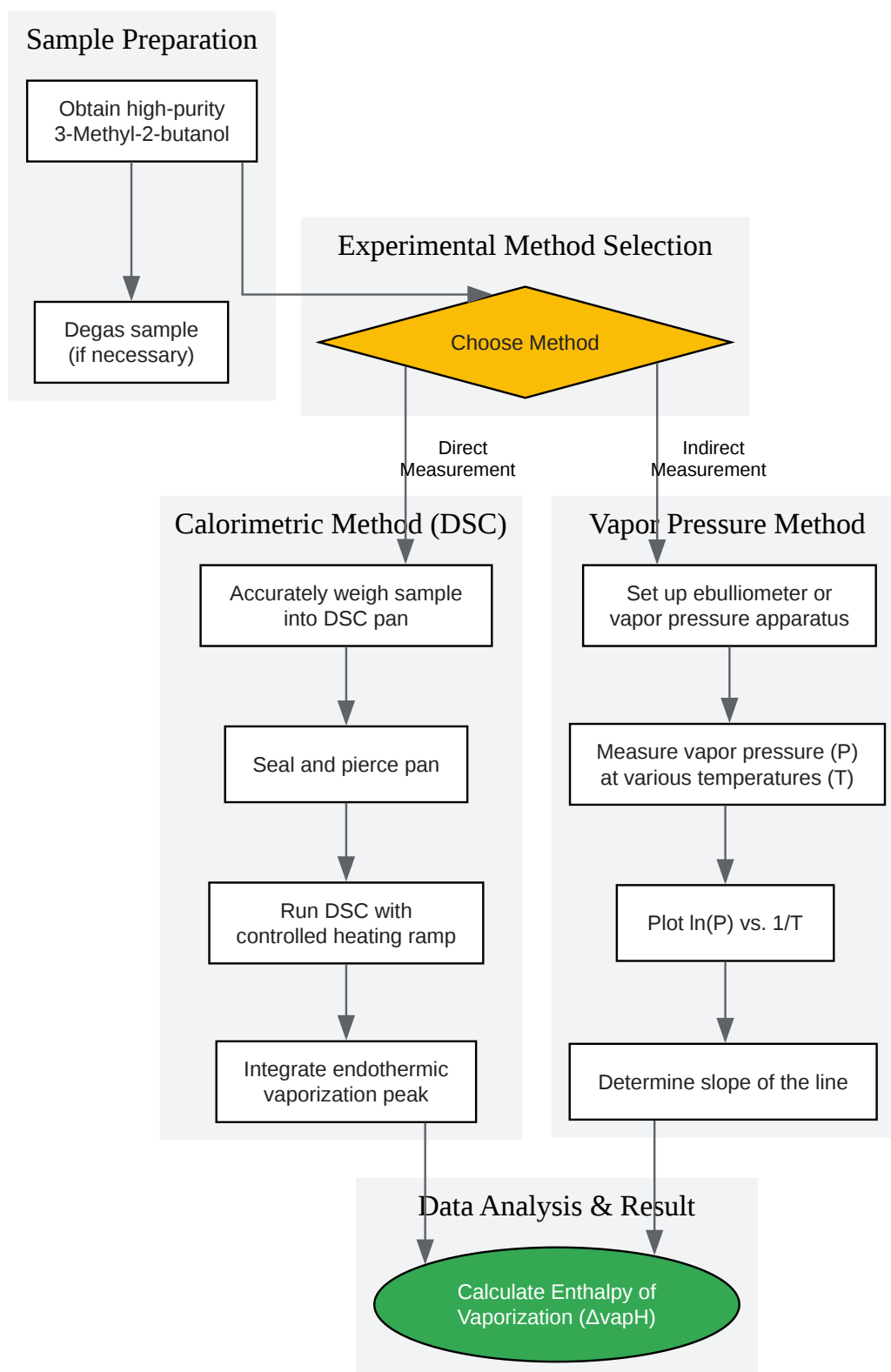
This indirect method relies on the relationship between a liquid's vapor pressure and its temperature, as described by the Clausius-Clapeyron equation.

- Principle: The vapor pressure of a liquid increases with temperature. The Clausius-Clapeyron equation relates the natural logarithm of the vapor pressure ($\ln P$) to the reciprocal of the absolute temperature ($1/T$). A plot of $\ln P$ versus $1/T$ yields a straight line with a slope equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant.
- Apparatus:
 - Ebulliometer or a custom-built apparatus for measuring vapor pressure at different temperatures. This typically includes a sample flask, a heating mantle or temperature-controlled bath, a pressure sensor (manometer), and a temperature probe.

- Vacuum pump for measurements below atmospheric pressure.
- Procedure:
 - The sample of **3-Methyl-2-butanol** is placed in the sample flask.
 - The system is brought to a specific temperature using the heating mantle or bath.
 - The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This is the vapor pressure of the liquid at that temperature.
 - The temperature and pressure are accurately recorded.
 - The temperature is then changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.
- Data Analysis:
 - The measured temperatures are converted to Kelvin (K) and the reciprocal ($1/T$) is calculated for each data point.
 - The natural logarithm of the vapor pressure ($\ln P$) is calculated for each corresponding data point.
 - A graph of $\ln P$ versus $1/T$ is plotted.
 - A linear regression is performed on the data points to determine the slope of the line.
 - The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is calculated using the following equation: $\Delta_{\text{vap}}H = -(\text{slope}) \times R$ where R is the ideal gas constant ($8.314 \text{ J/(mol}\cdot\text{K)}$).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization of a liquid compound like **3-Methyl-2-butanol**.



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Caption: Experimental workflow for determining the enthalpy of vaporization.

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References

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